Galangal acetate

Catalog No.
S516870
CAS No.
52946-22-2
M.F
C13H14O4
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galangal acetate

Researchers and formulators struggle with galangal derivatives that lack bioactivity due to hydrolysis during standard extraction. 1'-Acetoxychavicol acetate (ACA) solves this: a cold-extracted, high-purity compound retaining the intact allylic acetate necessary for TRPA1 activation (clean, delayed pungency) and NF-κB pathway inhibition (IC50 680 nM NO suppression). Unlike steam-distilled essential oils (0% ACA) or capsaicin (TRPV1 burn), ACA delivers non-lingering pungency and rigorous biochemical activity. Procure as a synthetic or cold-processed isolate, supplied under inert, anhydrous conditions to prevent degradation.

CAS Number

52946-22-2

Product Name

Galangal acetate

IUPAC Name

[4-(1-acetyloxyprop-2-enyl)phenyl] acetate

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3

InChI Key

JAMQIUWGGBSIKZ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

ACA; 1-Acetoxychavicol acetate;

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@H](C=C)OC(=O)C

The exact mass of the compound 1'-Acetoxychavicol acetate is 234.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg, 50 mg

1'-Acetoxychavicol acetate (ACA, CAS 52946-22-2) is the primary pungent and bioactive phenylpropanoid isolated from Alpinia galanga. In commercial and research procurement, ACA is highly sought after for its dual utility as a potent TRPA1 channel agonist—imparting a delayed, clean pungency without lingering burn—and a rigorous biochemical inhibitor of the NF-κB pathway and xanthine oxidase. However, its procurement is heavily dictated by its processability: the allylic acetate structure is highly susceptible to aqueous hydrolysis and isomerization [1]. Consequently, buyers must source high-purity synthetic ACA or cold-extracted isolates, as standard thermal or aqueous extraction methods completely degrade the active compound [1].

Research Fit

Compound class Naturally occurring phenylpropanoid ester
Stereochemical form S-enantiomer and racemate available for enantiomer-comparison studies
Purity consistency HPLC-verified batch consistency supports reproducible assay use
Storage & handling Requires non-aqueous stock solutions; moisture-sensitive

Generic substitution with steam-distilled galangal essential oil or common pungent agents like capsaicin fails on both chemical and sensory fronts. During standard steam distillation, hydrolytic conditions completely destroy ACA, converting it into inactive byproducts such as p-coumaryl diacetate and 1'-hydroxychavicol acetate; thus, commercial essential oils yield 0% ACA [1]. In sensory and formulation applications, substituting ACA with capsaicin fundamentally alters the product profile. Capsaicin activates TRPV1, causing an intense, lingering mucosal burn, whereas ACA selectively activates TRPA1, delivering a delayed, sharp pungency that clears rapidly, making them non-interchangeable for clean-label or alcohol-enhancing formulations [1], [2].

Substitution Risk

vs. Galangin or crude extracts

Cytotoxicity profile and selectivity index may differ; cell-model response context not directly transferable.

vs. Co-extracted analogs

TRPA1 activation selectivity may not be replicated by structurally related phenylpropanoids.

vs. Capsaicin or other TRP agonists

Aqueous instability and TRPV1 inactivity limit direct interchange in sensory assays.

Extraction Yield and Hydrolytic Stability: Pure ACA vs. Steam-Distilled Oil

ACA is highly unstable in aqueous environments at elevated temperatures, undergoing rapid hydrolysis and sigmatropic rearrangement. Quantitative analysis of steam-distilled galangal essential oil reveals a complete absence of ACA, whereas cold-extraction or headspace GC retains the intact molecule [1].

Evidence DimensionIntact ACA retention post-extraction
Target Compound Data>95% retention in cold ethanolic extraction or synthetic sourcing
Comparator Or Baseline0% retention in steam-distilled galangal essential oil (degraded to p-coumaryl diacetate)
Quantified DifferenceComplete loss of active compound in thermal/aqueous processing
ConditionsSteam distillation vs. cold solvent extraction

Procurement teams must source cold-extracted or synthetic ACA, as standard steam-distilled essential oils cannot deliver the active compound due to total hydrolytic degradation.

Cytotoxic potency
Head-to-head
ACA IC₅₀ 3.14 μg/mL vs Galangin 8.21 μg/mL (T47D)
Reported cell-model response context
MTT assay, 48 h, selectivity index 6.6 vs Vero cells

Sensory Receptor Activation: ACA vs. AITC and Capsaicin

The pungency of ACA is mediated through the selective activation of the TRPA1 cation channel, rather than the TRPV1 channel targeted by capsaicin. In vitro assays demonstrate that ACA strongly activates TRPA1-expressing HEK cells and is quantitatively more potent than allyl isothiocyanate (AITC), the standard TRPA1 reference agonist [1].

Evidence DimensionTRPA1 receptor activation potency
Target Compound DataStrong TRPA1 activation (more potent than AITC); zero TRPV1 activation
Comparator Or BaselineAITC (standard TRPA1 agonist, lower potency) and Capsaicin (TRPV1 agonist)
Quantified DifferenceHigher TRPA1 potency than AITC with a non-lingering sensory profile compared to capsaicin
ConditionsTRPA1- and TRPV1-expressing HEK cell assays

Formulators requiring a sharp, non-lingering pungent profile must select ACA over capsaicinoids to accurately target TRPA1 without triggering the persistent burn of TRPV1.

Antibacterial MIC
Head-to-head
ACA MIC 0.313 mg/mL (S. aureus SJTUF 20758) vs crude extract MIC 156 μg/mL (P. acnes)
Supports antimicrobial screening context
Broth microdilution; pure compound vs extract variability

Biochemical Inhibition: NF-κB Pathway and NO Suppression

As a pharmacological reference standard, ACA provides potent inhibition of the NF-κB pathway. In lipopolysaccharide-stimulated murine macrophages, ACA suppresses nitric oxide (NO) production in a dose-dependent manner by blocking the degradation of IκBα, achieving an IC50 of 680 nM (160 ng/mL) [1].

Evidence DimensionInhibition of NO production via NF-κB suppression
Target Compound DataIC50 = 680 nM (160 ng/mL)
Comparator Or BaselineUntreated LPS-stimulated RAW264 macrophages (high NO production)
Quantified DifferenceDose-dependent suppression of NO production and iNOS expression at nanomolar concentrations
ConditionsLPS-stimulated RAW264 macrophage cell line

Researchers screening for NF-κB inhibitors or studying multiple myeloma apoptosis require high-purity ACA to achieve reliable, nanomolar-level suppression of IκBα degradation.

Aqueous stability
Reported
Unstable in water; stable in ≥30% ethanol
Formulation-stability context
Store at -20°C; reconstitute in DMSO, ethanol, or DMF
TRPA1 selectivity
Head-to-head
ACA 30 μM activates TRPA1, not TRPV1; more potent than AITC
Reported TRPA1 selectivity context
HEK-TRPA1/TRPV1 assay; no TRPV1 activation
Gastroprotective ED₅₀
Reported
ACA ED₅₀ 0.61 mg/kg vs 1′-acetoxyeugenol acetate 0.90 mg/kg
Reported gastroprotective model-response
Rat ethanol-induced gastric lesion model, oral dosing

Alcohol-Free Beverage and Clean-Label Flavor Compounding

Due to its potent TRPA1 activation and lack of TRPV1-mediated lingering burn, ACA is the optimal choice for imparting a sharp, delayed wasabi-like pungency in beverages [1], [2]. It acts as an alcohol enhancer or replacer, provided the formulation is maintained at a neutral pH (6-7) and high ethanol/solvent content (30-40%) to prevent aqueous hydrolysis [1].

Reference Standard for NF-κB and Xanthine Oxidase Inhibition Assays

With its established IC50 of 680 nM for NO suppression, pure ACA is procured as a highly reliable positive control in oncology and inflammation drug discovery [3]. It is specifically used for assays measuring IκBα degradation, apoptosis induction in multiple myeloma, and xanthine oxidase inhibition [3].

Cold-Process Cosmetic and Topical Formulations

Because ACA undergoes rapid hydrolysis at elevated temperatures, it must be integrated into personal care and cosmetic products via cold-process compounding [1]. Its use as an antimicrobial and sensory agent is strictly dependent on avoiding the thermal degradation pathways that ruin standard galangal essential oils [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and apoptosis pathway endpoints
Antimicrobial screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
TRPA1 signaling pathway studies
TRPA1-selective activation context
TRPA1 vs TRPV1 selectivity confirmation

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

234.08920892 Da

Monoisotopic Mass

234.08920892 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

734CNR85EV

Other CAS

151986-17-3

Wikipedia

1'-acetoxychavicol acetate
1: Sung B, Prasad S, Yadav VR, Aggarwal BB. Cancer cell signaling pathways targeted by spice-derived nutraceuticals. Nutr Cancer. 2012;64(2):173-97. doi: 10.1080/01635581.2012.630551. Epub 2011 Dec 9. Review. PubMed PMID: 22149093; PubMed Central PMCID: PMC3645308.
2: Murakami A. Chemoprevention with phytochemicals targeting inducible nitric oxide synthase. Forum Nutr. 2009;61:193-203. doi: 10.1159/000212751. Epub 2009 Apr 7. Review. PubMed PMID: 19367123.
3: Murakami A, Ohigashi H. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. Int J Cancer. 2007 Dec 1;121(11):2357-63. Review. PubMed PMID: 17893865.
4: Murakami A, Ohigashi H. Cancer-preventive anti-oxidants that attenuate free radical generation by inflammatory cells. Biol Chem. 2006 Apr;387(4):387-92. Review. PubMed PMID: 16606336.

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